molecular formula C8H7NO4 B3169772 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 937693-13-5

3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B3169772
CAS No.: 937693-13-5
M. Wt: 181.15 g/mol
InChI Key: YIIRAFSXBQUNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features a furan ring fused with an oxazole ring

Mechanism of Action

Mode of Action

. The compound may interact with its targets, causing changes in their function and resulting in these diverse biological effects.

Pharmacokinetics

, suggesting that this compound may also have good bioavailability

Result of Action

. These effects likely result from the compound’s interaction with its targets and the subsequent changes in cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid”. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the concentration of the compound can affect its efficacy, as demonstrated by similar compounds

Biochemical Analysis

Biochemical Properties

Furan derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Some furan derivatives have been found to inhibit the proliferation of certain cell types

Molecular Mechanism

It is known that furan derivatives can undergo various chemical reactions, including hydroarylation . This suggests that the compound may exert its effects at the molecular level through similar reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of furan-2-carboxylic acid with hydroxylamine to form the oxime, followed by cyclization under acidic conditions to yield the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan and oxazole derivatives, which can be further utilized in synthetic applications .

Scientific Research Applications

3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of polymers, resins, and other materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of both furan and oxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-8(11)7-4-5(9-13-7)6-2-1-3-12-6/h1-3,7H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIRAFSXBQUNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 3
3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 4
3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.